[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene is a chiral organic compound with significant interest in various fields of chemistry and industry. The compound’s structure includes a benzene ring substituted with a 4-methoxy-1,3-dinitrobutan-2-yl group, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable butane derivative, followed by methoxylation and subsequent coupling with a benzene ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields dinitro derivatives, while reduction produces diamino compounds .
Wissenschaftliche Forschungsanwendungen
[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which [(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular pathways and potentially leading to biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2S,3R)-tartaric acid]: Another chiral compound with similar stereochemistry but different functional groups.
[(2S,3R)-2,3-dihydroxybutanedioic acid]: Shares the (2S,3R) configuration but has hydroxyl groups instead of nitro and methoxy groups
Uniqueness
[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene is unique due to its combination of methoxy and dinitro functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
921772-05-6 |
---|---|
Molekularformel |
C11H14N2O5 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene |
InChI |
InChI=1S/C11H14N2O5/c1-18-8-11(13(16)17)10(7-12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
QMBBBZVGFGJKNO-MNOVXSKESA-N |
Isomerische SMILES |
COC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-] |
Kanonische SMILES |
COCC(C(C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.